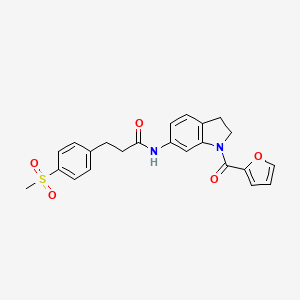

N-(1-(furan-2-carbonyl)indolin-6-yl)-3-(4-(methylsulfonyl)phenyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-(furan-2-carbonyl)indolin-6-yl)-3-(4-(methylsulfonyl)phenyl)propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a furan ring, an indoline moiety, and a sulfonyl-substituted phenyl group, which contribute to its diverse chemical reactivity and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-2-carbonyl)indolin-6-yl)-3-(4-(methylsulfonyl)phenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Indoline Core: The indoline moiety can be synthesized through the reduction of indole derivatives using suitable reducing agents such as sodium borohydride or catalytic hydrogenation.

Furan-2-carbonyl Introduction: The furan-2-carbonyl group can be introduced via acylation reactions, where furan-2-carboxylic acid or its derivatives react with the indoline core in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Sulfonylation of Phenyl Group: The methylsulfonyl group is typically introduced through sulfonylation reactions using reagents such as methanesulfonyl chloride in the presence of a base like triethylamine.

Amide Bond Formation: The final step involves the formation of the amide bond between the furan-2-carbonyl indoline and the sulfonyl-substituted phenylpropanoic acid derivative, often facilitated by coupling agents like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The furan ring and indoline moiety can undergo oxidation reactions. Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced at various functional groups, such as the carbonyl or sulfonyl groups, using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and furan rings. Halogenation or nitration reactions are typical examples.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, or chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), or sulfonating agents (e.g., sulfuric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the carbonyl group could produce the corresponding alcohol.

Applications De Recherche Scientifique

Chemistry

In chemistry, N-(1-(furan-2-carbonyl)indolin-6-yl)-3-(4-(methylsulfonyl)phenyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has potential applications in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its structural features suggest it could be a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical stability and reactivity.

Mécanisme D'action

The mechanism of action of N-(1-(furan-2-carbonyl)indolin-6-yl)-3-(4-(methylsulfonyl)phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and indoline moieties may facilitate binding to active sites, while the sulfonyl group can enhance solubility and bioavailability. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(1-(furan-2-carbonyl)indolin-6-yl)-3-phenylpropanamide: Lacks the methylsulfonyl group, which may affect its solubility and reactivity.

N-(1-(furan-2-carbonyl)indolin-6-yl)-3-(4-methylphenyl)propanamide: Contains a methyl group instead of a methylsulfonyl group, potentially altering its biological activity.

Uniqueness

N-(1-(furan-2-carbonyl)indolin-6-yl)-3-(4-(methylsulfonyl)phenyl)propanamide is unique due to the presence of the methylsulfonyl group, which can significantly influence its chemical and biological properties. This group enhances the compound’s solubility and may improve its interaction with biological targets, making it a valuable compound for further research and development.

Activité Biologique

N-(1-(furan-2-carbonyl)indolin-6-yl)-3-(4-(methylsulfonyl)phenyl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Indole Moiety : Known for its diverse biological activities.

- Furan-2-carbonyl Group : Contributes to the compound's reactivity and potential pharmacological effects.

- Methylsulfonyl Phenyl Group : Enhances solubility and may influence biological interactions.

The molecular formula is C22H24N2O4S, with a molecular weight of approximately 420.50 g/mol.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound.

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki67.

-

In Vitro Studies :

- A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), with IC50 values in the low micromolar range (10-20 µM) .

- Another investigation highlighted its ability to inhibit tumor growth in xenograft models, suggesting potential for further development as an anticancer agent.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

- Bactericidal Effects : Research indicates that it possesses bactericidal activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 µM .

- Mechanism : The antimicrobial action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways, leading to cell death .

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity:

- Efficacy Against Fungi : It was effective against Candida albicans, showing MIC values comparable to standard antifungal agents like fluconazole .

- Biofilm Inhibition : Notably, it inhibited biofilm formation at sub-MIC concentrations, indicating its potential in treating biofilm-associated infections .

Summary of Biological Activities

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was administered to MCF-7 cells. The results indicated a dose-dependent reduction in cell viability after 48 hours, with significant apoptosis observed via flow cytometry analysis.

Case Study 2: Antimicrobial Testing

A series of antimicrobial susceptibility tests were conducted using this compound against clinical isolates of Staphylococcus aureus. The compound exhibited potent activity with an MIC value significantly lower than that of conventional antibiotics, suggesting its potential as an alternative treatment option.

Propriétés

IUPAC Name |

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-3-(4-methylsulfonylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O5S/c1-31(28,29)19-9-4-16(5-10-19)6-11-22(26)24-18-8-7-17-12-13-25(20(17)15-18)23(27)21-3-2-14-30-21/h2-5,7-10,14-15H,6,11-13H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPTYIBXZVNNAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.